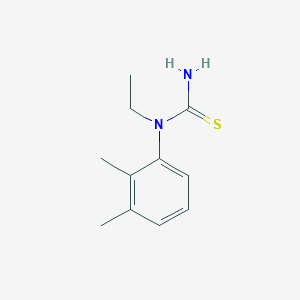
N-(2,3-Dimethylphenyl)-N-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dimethylphenyl)-N-ethylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a thiourea group attached to a 2,3-dimethylphenyl and an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylphenyl)-N-ethylthiourea typically involves the reaction of 2,3-dimethylaniline with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,3-Dimethylphenyl)-N-ethylthiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often conducted in polar solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives with different substituents.
Applications De Recherche Scientifique
Chemistry: N-(2,3-Dimethylphenyl)-N-ethylthiourea is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrimidines, which are important in medicinal chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain proteases, making it a candidate for drug development.
Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a promising lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2,3-Dimethylphenyl)-N-ethylthiourea involves its interaction with specific molecular targets, such as enzymes. The thiourea group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
- N-(2,4-Dimethylphenyl)-N-ethylthiourea
- N-(2,5-Dimethylphenyl)-N-ethylthiourea
- N-(2,6-Dimethylphenyl)-N-ethylthiourea
Comparison: N-(2,3-Dimethylphenyl)-N-ethylthiourea is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of potency and selectivity in its applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications
Propriétés
Numéro CAS |
262853-29-2 |
|---|---|
Formule moléculaire |
C11H16N2S |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-1-ethylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H2,12,14) |
Clé InChI |
POCALMJCNVPQEU-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC(=C1C)C)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


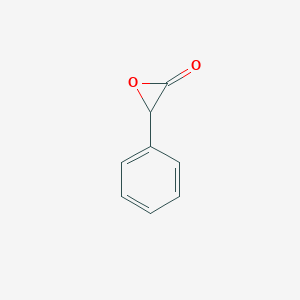

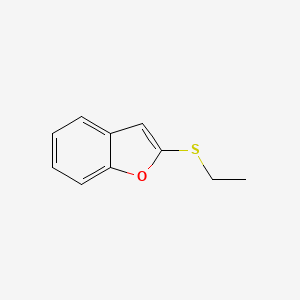
![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
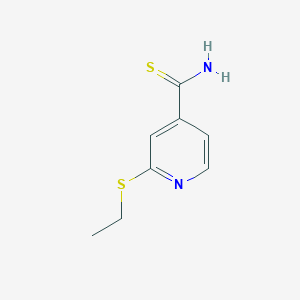
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)

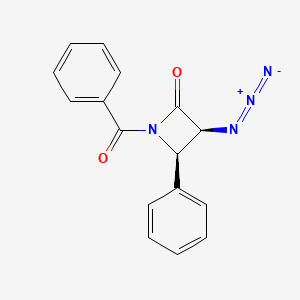
![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)


